molecular formula C16H13ClN2O B593381 Diazepam-d8 CAS No. 83056-50-2

Diazepam-d8

Cat. No.: B593381
CAS No.: 83056-50-2
M. Wt: 292.79 g/mol
InChI Key: AAOVKJBEBIDNHE-JGUCLWPXSA-N
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Description

Diazepam-d8 (chemical formula: C16H5D8ClN2O) is an isotopically labeled derivative of diazepam. It serves as an analytical reference material for quantification purposes. Diazepam itself belongs to the benzodiazepine class of compounds and is commonly used as a sedative, anxiolytic, and anticonvulsant .

Mechanism of Action

Target of Action

Diazepam-d8, like other benzodiazepines, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the major inhibitory neurotransmitter in the brain, and its activation leads to a decrease in neuronal excitability . Diazepam enhances the function of GABA receptors via allosteric modulation .

Mode of Action

This compound binds to GABA receptors, specifically the GABA A receptors, and potentiates the inhibitory action of GABA . This binding increases the frequency of the chloride channel opening within the receptor, leading to an influx of chloride ions into the neuron . The increased chloride ion conductance results in hyperpolarization of the neuron, making it less excitable and thus leading to the sedative and anxiolytic effects of diazepam .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the activity of GABA A receptors, this compound increases the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and produces the drug’s therapeutic effects, including anxiolysis, sedation, and muscle relaxation .

Pharmacokinetics

This compound is well-absorbed after oral administration, with high bioavailability . It is metabolized in the liver into active metabolites, primarily by cytochrome P450 isozymes CYP2C19 and CYP3A . The metabolism of this compound results in compounds such as nordiazepam, which also have psychoactive effects . The drug and its metabolites are excreted mainly in the urine .

Result of Action

The molecular effect of this compound is the enhancement of GABAergic inhibition in the central nervous system . At the cellular level, this results in decreased neuronal excitability, leading to the drug’s therapeutic effects . These effects include reduction of anxiety, induction of sleep, muscle relaxation, and anticonvulsant activity .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain substances, such as alcohol, can potentiate the effects of this compound, leading to increased sedation . Additionally, genetic factors such as polymorphisms in the CYP2C19 gene can affect the metabolism of this compound, leading to variability in drug response among individuals .

Preparation Methods

Synthetic Routes: The synthesis of Diazepam-d8 involves deuterium labeling at specific positions. Although I don’t have access to specific synthetic protocols, researchers typically introduce deuterium atoms during the synthesis of diazepam. Deuterium is a stable isotope of hydrogen, and its incorporation allows for precise quantification in mass spectrometry analyses.

Industrial Production: this compound is not produced industrially on a large scale. Instead, it is primarily used as an internal standard in analytical laboratories.

Chemical Reactions Analysis

Reactivity: Diazepam-d8 undergoes various chemical reactions similar to regular diazepam. These reactions include:

    Oxidation: this compound can be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the this compound molecule.

    Substitution: Substituents can be introduced at different positions.

    Ring-opening: this compound’s seven-membered diazepine ring can open under certain conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like peroxides or metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Halogenating agents (e.g., bromine, chlorine).

    Ring-opening: Acidic or basic conditions.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction could lead to dehydrogenated forms.

Scientific Research Applications

Diazepam-d8 finds applications in various fields:

    Forensic Chemistry: Used for drug testing and toxicology analysis.

    Pharmacokinetics Studies: Helps quantify diazepam levels in biological samples.

    Metabolism Studies: Investigates diazepam metabolism pathways.

    Neuroscience Research: Explores the effects of diazepam on GABA receptors.

Comparison with Similar Compounds

Diazepam-d8’s uniqueness lies in its isotopic labeling, allowing precise quantification. Similar compounds include diazepam (unlabeled), chlordiazepoxide, and other benzodiazepines.

Properties

CAS No.

83056-50-2

Molecular Formula

C16H13ClN2O

Molecular Weight

292.79 g/mol

IUPAC Name

7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

AAOVKJBEBIDNHE-JGUCLWPXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])[2H])[2H]

SMILES

[2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC(N(C([2H])([2H])[2H])C3=CC=C(Cl)C=C32)=O

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Synonyms

7-chloro-1,3-dihydro-1-(methyl-d3)-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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